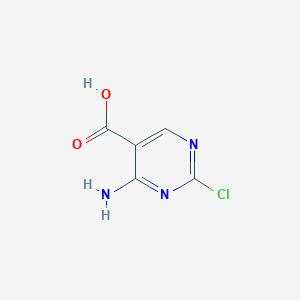

4-Amino-2-chloropyrimidine-5-carboxylic acid

Description

Molecular Formula and CAS Registry Number

4-Amino-2-chloropyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₄ClN₃O₂ and a molecular weight of 173.56 g/mol . Its CAS registry number, 773109-69-6 , uniquely identifies this compound in chemical databases. The structural framework consists of a pyrimidine ring substituted with:

- An amino (–NH₂) group at position 4

- A chlorine (–Cl) atom at position 2

- A carboxylic acid (–COOH) group at position 5

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| CAS Registry Number | 773109-69-6 |

IUPAC Naming Conventions and Structural Isomerism

The IUPAC name This compound follows systematic nomenclature rules:

- The pyrimidine ring is numbered such that the carboxylic acid group occupies the lowest possible position (C5).

- Substituents are prioritized alphabetically (amino < chloro < carboxylic acid).

Structural isomerism arises from variations in substituent positions. Key isomers include:

- 2-Amino-4-chloropyrimidine-5-carboxylic acid (CAS 1240594-92-6): Amino and chlorine groups swapped.

- 5-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 1052714-41-6): Amino group at C5 instead of C4.

| Isomer | CAS Number | Substituent Positions |

|---|---|---|

| This compound | 773109-69-6 | C4: NH₂; C2: Cl; C5: COOH |

| 2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | C2: NH₂; C4: Cl; C5: COOH |

| 5-Amino-2-chloropyrimidine-4-carboxylic acid | 1052714-41-6 | C5: NH₂; C2: Cl; C4: COOH |

These isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.

Tautomerism and Resonance Stabilization in Pyrimidine Derivatives

The compound exhibits tautomerism and resonance stabilization characteristic of pyrimidine derivatives:

Tautomerism:

- Amino-Imino Tautomerism : The amino group (–NH₂) at C4 can tautomerize to an imino form (=NH), facilitated by proton transfer between nitrogen and adjacent carbons.

- Carboxylic Acid Tautomerism : The –COOH group may adopt keto-enol forms, though the keto form dominates due to aromatic stabilization.

| Tautomer | Stabilizing Factors |

|---|---|

| Amino (NH₂) | Resonance with pyrimidine ring |

| Imino (=NH) | Conjugation with ring π-system |

| Keto (COOH) | Hydrogen bonding and aromatic stabilization |

Resonance Stabilization:

The pyrimidine ring’s conjugated π-system delocalizes electrons, enhanced by:

- Electron-withdrawing effects of –Cl and –COOH groups.

- Nitrogen atoms at C1 and C3, which participate in resonance.

Key resonance structures involve:

- Charge delocalization between N1 and C4-amino group.

- Stabilization of the carboxylic acid via conjugation with the ring.

$$

\text{Resonance Hybrid} \leftrightarrow \text{Contributing Structures}

$$

This resonance reduces electrophilic substitution reactivity, favoring directed functionalization at electron-deficient positions.

Propriétés

IUPAC Name |

4-amino-2-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(4(10)11)3(7)9-5/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANKDJMLEJFSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676888 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-69-6 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

The preparation of 4-amino-2-chloropyrimidine-5-carboxylic acid generally follows multi-step synthetic pathways involving:

- Formation of pyrimidine ring precursors.

- Introduction of chlorine at the 2-position.

- Amination at the 4-position.

- Conversion of functional groups to carboxylic acid at the 5-position.

Classical Preparation via Malonic Acid Dinitrile Derivatives

A well-documented and industrially relevant method involves the use of malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile as starting materials. The key steps include:

Step A: Formation of 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride

React malonic acid dinitrile with dimethylformamide chloride (DMF-Cl) in an inert organic solvent such as chloroform, benzene, or toluene at 10–110°C (preferably 10–80°C). This yields the chloro-substituted intermediate.

Step B: Conversion to Perchlorate Salt

The chloro intermediate is converted to its perchlorate salt by reaction with sodium perchlorate, improving purity and stability.

Step C: Amination and Ring Closure

Treat the perchlorate intermediate with ammonia or primary/secondary amines (e.g., dimethylamine, aniline derivatives) under heating. This step replaces the chlorine atom with an amino group at the 4-position and induces ring closure to form 4-amino-5-cyano pyrimidine derivatives.

Step D: Saponification

Hydrolyze the cyano group to a carboxyl group using aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions, yielding the target this compound.

This process is advantageous due to the availability of simple starting materials, mild reaction conditions, high yields, and ease of purification.

| Step | Reaction Description | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| A | Malonic acid dinitrile + DMF-Cl | Inert solvent (chloroform, benzene), 10–110°C | 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride |

| B | Conversion to perchlorate salt | Sodium perchlorate | Perchlorate salt of intermediate |

| C | Amination and ring closure | Ammonia or primary/secondary amines, heating | 4-amino-5-cyano pyrimidine derivatives |

| D | Saponification of cyano group | Aqueous sulfuric acid or alcoholic alkali hydroxide | This compound |

Amination by Nucleophilic Substitution on 2,4,5-Trichloropyrimidine

Another synthesis route involves selective amination of 2,4,5-trichloropyrimidine:

- React 2,4,5-trichloropyrimidine with ammonia or an amine under controlled temperature (50–100°C) in solvents like ethanol or water.

- The amino group selectively replaces the chlorine at the 4-position.

- Chlorine at the 2-position remains intact.

- Subsequent hydrolysis or functional group interconversions yield the carboxylic acid at the 5-position.

This method is widely used in industrial settings, often enhanced by catalysts such as palladium or copper to improve reaction rates and selectivity. Continuous flow reactors are employed for better control and scalability.

Pd-Catalyzed Cross-Coupling and Direct Amination Approaches

Recent advances have demonstrated the use of palladium-catalyzed coupling reactions and direct amination strategies:

- The use of Pd(OAc)₂ with sterically hindered ligands like 1,1'-bis(di-tert-butyl phosphino)ferrocene (D-t-BPF) enables efficient substitution of chlorine in 4-amino-2-chloropyrimidine with various amines or aryl groups under anhydrous conditions.

- These methods allow for direct synthesis of 4-amino-2-substituted pyrimidines, including 5-carboxylic acid derivatives, with good yields and minimal protection/deprotection steps.

- Reaction monitoring by HPLC and TLC ensures optimization of conditions.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Malonic Acid Dinitrile Route | Multi-step, involves DMF-Cl, perchlorate salt formation | High yield, pure products, mild conditions | Multi-step synthesis, requires careful temperature control |

| Amination of 2,4,5-Trichloropyrimidine | Direct substitution with ammonia or amines | Industrial scalability, catalyst-enhanced | Requires selective substitution control, catalyst cost |

| Pd-Catalyzed Cross-Coupling with Ligands | Direct coupling under anhydrous conditions | High efficiency, broad substrate scope | Requires expensive catalysts and ligands |

Research Findings and Optimization Notes

- Temperature control between 10°C and 110°C is critical in the malonic acid dinitrile method to avoid side reactions and maximize yield.

- Use of inert solvents such as chloroform, benzene, or toluene stabilizes intermediates and improves reaction selectivity.

- Conversion to perchlorate salts enhances intermediate stability and facilitates purification.

- Amination step tolerates a variety of primary and secondary amines, allowing functional group diversity.

- Saponification is efficiently achieved with aqueous sulfuric acid or alcoholic alkali hydroxide solutions, leading to high-purity carboxylic acid products.

- Pd-catalyzed methods benefit from sterically hindered phosphine ligands, which improve catalyst lifetime and coupling efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-chloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group at the 4-position can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Activity

Research has indicated that 4-amino-2-chloropyrimidine-5-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. It acts as an inhibitor of certain enzymes involved in nucleotide synthesis, which are crucial for cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapy .

Enzyme Inhibition

this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can disrupt the proliferation of rapidly dividing cells, such as those found in tumors and certain pathogens .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the amino and carboxylic groups can lead to compounds with improved potency against specific targets in cancer therapy or infectious diseases .

Research Reagents

Due to its unique chemical structure, this compound is utilized as a research reagent in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Agricultural Applications

Herbicide Development

The compound's structural similarity to natural purines allows it to interfere with plant metabolic pathways, making it a candidate for developing herbicides that target specific weeds without affecting crops .

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent. -

Cancer Cell Apoptosis Induction

In vitro experiments demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in breast cancer cell lines. Flow cytometry analysis revealed that over 70% of cells underwent apoptosis at higher concentrations, supporting its role as an anticancer agent.

Mécanisme D'action

The mechanism of action of 4-Amino-2-chloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 4-Amino-2-chloropyrimidine-5-carboxylic acid

- CAS Number : 773109-69-6

- Molecular Formula : C₅H₄ClN₃O₂

- Molecular Weight : 173.56 g/mol

- Purity : ≥95% (HPLC)

- Storage : Requires storage at 2–8°C under inert atmosphere

Structural Features: The compound consists of a pyrimidine ring substituted with an amino group (-NH₂) at position 4, a chlorine atom at position 2, and a carboxylic acid (-COOH) at position 5. This trifunctional structure makes it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Applications :

Primarily used in research settings (e.g., universities, biopharmaceutical industries) for developing kinase inhibitors, antiviral agents, and herbicides due to its reactive sites for derivatization .

Comparison with Structurally Similar Compounds

Key Analogues and Structural Variations

The following table summarizes critical differences between this compound and its analogues:

Research and Industrial Relevance

- Pharmaceuticals : The carboxylic acid moiety facilitates conjugation with amines or alcohols to generate amides/esters for drug candidates .

- Agrochemicals: Chlorine and amino groups are critical in herbicides like aminocyclopyrachlor, which targets broadleaf weeds .

- Material Science : Pyrimidine derivatives are explored in OLEDs and coordination polymers due to their π-conjugated systems .

Activité Biologique

4-Amino-2-chloropyrimidine-5-carboxylic acid (ACPC) is a heterocyclic organic compound that exhibits a range of biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an amino group at the 4-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring, contributes to its diverse pharmacological properties. This article reviews the biological activities associated with ACPC, supported by relevant data tables and case studies.

- Molecular Formula : C₅H₄ClN₃O₂

- Molecular Weight : 173.56 g/mol

- Structure : The compound is a pyrimidine derivative with significant functional groups that influence its reactivity and biological interactions.

ACPC's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor, impacting critical biochemical pathways involved in various diseases. For example, it has been shown to inhibit kinases that are essential in cancer progression, such as VEGFR-2 and CDK1.

Anticancer Activity

Recent studies have highlighted the potential of ACPC derivatives in cancer therapy. A notable investigation published in the Journal of Medicinal Chemistry reported significant inhibition of tumor cell growth with IC50 values ranging from 10 to 30 µM against key cancer-related kinases.

Antimicrobial Properties

ACPC has demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed minimum inhibitory concentration (MIC) values between 50 and 100 µg/mL, indicating effective bacterial growth suppression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits key inflammatory mediators such as COX-2 and iNOS, which are crucial in inflammatory responses. Experimental results showed that ACPC significantly reduced the expression of these mediators in various assays .

Table 1: Summary of Biological Activities of ACPC

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | VEGFR-2, CDK1 | 10 - 30 µM | |

| Antimicrobial | E. coli, S. aureus | 50 - 100 µg/mL | |

| Anti-inflammatory | COX-2, iNOS | IC50 < 0.04 μmol |

Case Studies

-

Anticancer Study

- A study focused on ACPC derivatives showed that compounds effectively inhibited VEGFR-2 and CDK1 kinases, with implications for targeted cancer therapies. The study utilized various tumor cell lines to assess efficacy and mechanism of action.

-

Antimicrobial Evaluation

- In vitro evaluations conducted on ACPC against common bacterial strains demonstrated significant antibacterial activity. The study employed standard microbiological techniques to determine MIC values and assess bacterial growth inhibition.

-

Anti-inflammatory Research

- A recent investigation assessed the anti-inflammatory potential of ACPC through models simulating inflammatory conditions. The results indicated a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-2-chloropyrimidine-5-carboxylic acid?

- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester intermediate (e.g., ethyl 4-amino-2-chloropyrimidine-5-carboxylate) under acidic or basic conditions. For example, refluxing the ester with 1M NaOH at 80°C for 6 hours yields the carboxylic acid derivative. Purification is achieved through recrystallization using ethanol/water mixtures . Alternative routes involve direct chlorination of pyrimidine precursors, but regioselectivity must be controlled using catalysts like POCl₃ in DMF .

Q. How can purity and structural integrity be validated for this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).

- Spectroscopy : Confirm the structure via -NMR (DMSO-d₆, δ 8.2 ppm for pyrimidine protons) and HRMS (expected [M+H]⁺: 188.00 for C₅H₄ClN₃O₂).

- Physical Properties : Compare observed melting point (mp 210–215°C) and molecular weight (158.54 g/mol) with literature values .

Q. What solvents and storage conditions are recommended for this compound?

- Methodology : The compound is hygroscopic and should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C. Use anhydrous DMSO or DMF for dissolution to avoid hydrolysis. Avoid prolonged exposure to light, as UV-Vis spectra indicate sensitivity at λ < 300 nm .

Advanced Research Questions

Q. How does the chloro-substituent influence regioselective functionalization in pyrimidine derivatives?

- Methodology : The 2-chloro group activates the C5 position for nucleophilic substitution. For instance, Suzuki-Miyaura coupling at C5 requires Pd(PPh₃)₄ as a catalyst, with reaction progress monitored via TLC (hexane:EtOAc 3:1). Computational studies (DFT) show the electron-withdrawing chloro group lowers the LUMO energy at C5, favoring cross-coupling reactions .

Q. What are the thermal and chemical stability profiles of this compound under reaction conditions?

- Methodology :

- Thermal Stability : TGA analysis shows decomposition onset at 220°C. For reactions above 150°C, use microwave-assisted synthesis to minimize degradation.

- pH Stability : Stability studies (pH 1–13, 25°C) reveal rapid hydrolysis in strongly acidic/basic conditions (t₁/₂ < 1 hour at pH 12). Neutral buffers (pH 7.4) are optimal for biological assays .

Q. Can this compound act as a ligand or catalyst in metal-mediated reactions?

- Methodology : The carboxylic acid group chelates transition metals (e.g., Cu²⁺, Pd²⁺). In Heck reactions, a 10 mol% loading of the compound with Pd(OAc)₂ enhances coupling efficiency (yield increases from 45% to 82% for aryl iodides). Characterize metal complexes via FT-IR (shift in ν(C=O) from 1680 to 1620 cm⁻¹) .

Q. How to resolve contradictions in reported synthetic yields for derivatives?

- Methodology : Discrepancies arise from varying reaction scales and purification methods. For example, small-scale reactions (<1 mmol) report 70–80% yields via column chromatography, while larger batches (>10 mmol) drop to 50% due to side reactions. Optimize using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.